Cobalt N-fluoren-2-ylacetohydroxamate
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Overview
Description
Cobalt N-fluoren-2-ylacetohydroxamate is a coordination compound that features cobalt as the central metal ion coordinated with N-fluoren-2-ylacetohydroxamate ligands. This compound is part of a broader class of cobalt complexes known for their diverse applications in various fields, including catalysis, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt N-fluoren-2-ylacetohydroxamate typically involves the reaction of cobalt salts with N-fluoren-2-ylacetohydroxamic acid under controlled conditions. The process may include:
Dissolution of cobalt salts: Cobalt(II) chloride or cobalt(II) nitrate is dissolved in a suitable solvent, such as ethanol or water.
Addition of N-fluoren-2-ylacetohydroxamic acid: The ligand is added to the cobalt salt solution, and the mixture is stirred at room temperature or slightly elevated temperatures.
Formation of the complex: The reaction mixture is allowed to react for several hours, leading to the formation of the cobalt complex, which can be isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Cobalt N-fluoren-2-ylacetohydroxamate can undergo various chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, changing its oxidation state between +2 and +3.
Substitution Reactions: Ligands coordinated to the cobalt center can be replaced by other ligands under appropriate conditions.
Complexation Reactions: The compound can form additional complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrazine.
Substitution reagents: Ammonia, phosphines.
Complexation reagents: Other metal salts, organic ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while substitution reactions can produce new cobalt-ligand complexes .
Scientific Research Applications
Cobalt N-fluoren-2-ylacetohydroxamate has several scientific research applications:
Catalysis: It can act as a catalyst in various organic reactions, including oxidation and hydrogenation processes.
Materials Science: It is used in the synthesis of advanced materials, such as magnetic nanoparticles and coordination polymers
Mechanism of Action
The mechanism of action of Cobalt N-fluoren-2-ylacetohydroxamate involves its ability to coordinate with various biological molecules and metal ions. The cobalt center can undergo redox reactions, facilitating electron transfer processes. Additionally, the ligand can interact with biological targets, such as enzymes and DNA, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cobalt acetohydroxamate: Similar structure but lacks the fluorenyl group.
Cobalt salicylhydroxamate: Contains a salicyl group instead of the fluorenyl group.
Cobalt benzohydroxamate: Features a benzoyl group in place of the fluorenyl group
Uniqueness
Cobalt N-fluoren-2-ylacetohydroxamate is unique due to the presence of the fluorenyl group, which imparts distinct electronic and steric properties. This uniqueness can enhance its reactivity and specificity in various applications, making it a valuable compound in research and industry .
Properties
CAS No. |
14751-87-2 |
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Molecular Formula |
C30H24CoN2O4 |
Molecular Weight |
535.5 g/mol |
IUPAC Name |
cobalt(2+);N-(9H-fluoren-2-yl)-N-oxidoacetamide |
InChI |
InChI=1S/2C15H12NO2.Co/c2*1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15;/h2*2-7,9H,8H2,1H3;/q2*-1;+2 |
InChI Key |
PJQDFOMVKDFESH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].[Co+2] |
Origin of Product |
United States |
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